molecular formula C9H7N3 B1424125 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190318-13-8

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B1424125
CAS No.: 1190318-13-8
M. Wt: 157.17 g/mol
InChI Key: UKXBDAPEDODBPG-UHFFFAOYSA-N
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Description

“2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds have been synthesized as part of research into their potential as inhibitors for various biological targets .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its IUPAC name and molecular formula . The IUPAC name is “2-methyl-1H-pyrrolo[2,3-b]pyridine” and its molecular formula is C8H8N2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure . It has a molecular weight of 132.16 g/mol and a XLogP3-AA value of 1.7 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, are extensively explored in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. These compounds are investigated for their target selectivity and structure-activity relationship (SAR), offering promising avenues for the design of new drugs with varied biological profiles. The versatility of the pyrrolidine scaffold in medicinal chemistry underscores its potential in the development of novel therapeutic agents (Li Petri et al., 2021).

Heterocyclic Chemistry and Complex Formation

Research on heterocyclic compounds like this compound reveals their fascinating variability in chemistry and properties. These compounds are central to the synthesis of complex molecules due to their ability to form various protonated and deprotonated states, leading to significant spectroscopic, structural, and biological activities. The exploration of these compounds contributes to the identification of potential areas of interest in chemical and biological research (Boča et al., 2011).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, related to this compound, is crucial for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research focuses on the synthesis of these scaffolds using hybrid catalysts, including organocatalysts and metal catalysts, highlighting their importance in developing lead molecules for therapeutic applications (Parmar et al., 2023).

Kinase Inhibitors and Drug Design

The pyrazolo[3,4-b]pyridine scaffold, similar to this compound, is extensively utilized in the design of kinase inhibitors. Its versatility for interacting with kinases via multiple binding modes makes it a key element in numerous patents, covering a broad range of kinase targets. This highlights the significant role of such scaffolds in medicinal chemistry and drug design (Wenglowsky, 2013).

Future Directions

The future directions for the study of “2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile” and its derivatives could involve further exploration of their potential as inhibitors for various biological targets . This could lead to the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 5-CYANO-2-METHYL-4-AZAINDOLE, also known as 1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile, 2-methyl- or 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .

Mode of Action

5-CYANO-2-METHYL-4-AZAINDOLE interacts with its protein kinase targets by binding to them . The binding mode of these azaindole derivatives is based on their structural features . The compound’s interaction with its targets leads to changes in the protein structure, which can affect the protein’s function .

Biochemical Pathways

The biochemical pathways affected by 5-CYANO-2-METHYL-4-AZAINDOLE are those regulated by the protein kinases it targets . These pathways involve various biological processes, including cell growth, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cell behavior .

Pharmacokinetics

The pharmacokinetics of 5-CYANO-2-METHYL-4-AZAINDOLE, including its absorption, distribution, metabolism, and excretion (ADME) properties, can be modulated using the azaindole core . This modulation can affect the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 5-CYANO-2-METHYL-4-AZAINDOLE’s action depend on the specific protein kinases it targets and the biochemical pathways it affects . For example, if the compound targets a protein kinase involved in cell growth, the result of its action might be the inhibition of cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-CYANO-2-METHYL-4-AZAINDOLE . These factors can include the presence of other molecules, pH, temperature, and the specific cellular environment . For example, the presence of other molecules might affect the compound’s ability to bind to its targets, while changes in pH or temperature might affect its stability .

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition is crucial in the context of cancer, where abnormal FGFR signaling can lead to uncontrolled cell growth and tumor progression.

Cellular Effects

The effects of this compound on cells are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling, which is essential for the survival and growth of these cancer cells. Additionally, the compound affects cell migration and invasion, further contributing to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby preventing their activation . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . By blocking these pathways, the compound effectively halts the proliferation and survival signals in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which facilitate its breakdown into metabolites These metabolites can then be further processed and excreted from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be actively transported into cancer cells, where it exerts its inhibitory effects on FGFRs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-4-9-8(11-6)3-2-7(5-10)12-9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXBDAPEDODBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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